molecular formula C10H14N2O2 B11814458 2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol

2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol

Cat. No.: B11814458
M. Wt: 194.23 g/mol
InChI Key: DABGACIZCBEGKS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Its structural uniqueness arises from the cyclopropyl group at position 2, the hydroxyethyl substituent at position 5, and a hydroxyl group at position 4 (Figure 1). These features confer distinct electronic, steric, and hydrogen-bonding properties, making it a promising candidate in medicinal chemistry for applications such as enzyme inhibition or receptor modulation .

Synthesis: The compound is synthesized via cyclization reactions involving amidines and β-keto esters, or through nucleophilic substitutions to introduce alkyl groups. Industrial-scale production often employs continuous flow chemistry to optimize yield and efficiency under controlled temperature and solvent conditions .

Structural Insights: X-ray crystallography and NMR studies reveal that the hydroxyl group at position 4 participates in hydrogen bonding, enhancing interactions with biological targets. The cyclopropyl group introduces steric constraints, while the hydroxyethyl chain contributes to solubility and pharmacokinetic properties .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-cyclopropyl-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H14N2O2/c1-6-8(4-5-13)10(14)12-9(11-6)7-2-3-7/h7,13H,2-5H2,1H3,(H,11,12,14)

InChI Key

DABGACIZCBEGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2CC2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane, in the presence of a catalyst.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic substitution reaction using an appropriate hydroxyethylating agent, such as ethylene oxide, under basic conditions.

    Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent, such as methyl iodide, in the presence of a base.

Industrial Production Methods

Industrial production of 2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the hydroxyethyl group to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the pyrimidine ring or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced pyrimidine derivatives or alcohols.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Research

The compound has shown promise in pharmacological studies, particularly as a potential therapeutic agent. Its structural similarity to other biologically active compounds suggests possible interactions with biological targets.

  • Antiviral Activity : Preliminary studies indicate that derivatives of pyrimidine can exhibit antiviral properties. The specific mechanism by which 2-cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol exerts such effects requires further investigation, but it may involve the inhibition of viral replication pathways or modulation of host immune responses .
  • Anticancer Potential : Research has indicated that pyrimidine derivatives can influence cancer cell proliferation. The compound's ability to interact with nucleic acids or proteins involved in cell cycle regulation may position it as a candidate for anticancer drug development .

Biochemical Studies

The compound's hydroxyl group and cyclopropyl moiety suggest potential for unique biochemical interactions.

  • Enzyme Inhibition : Studies have suggested that certain pyrimidines can act as enzyme inhibitors, potentially affecting metabolic pathways relevant to disease states. Investigating the inhibitory effects of this compound on specific enzymes could reveal its utility in metabolic regulation .
  • Receptor Binding Studies : The structural characteristics may allow for binding to various receptors, influencing signaling pathways. Understanding these interactions is crucial for delineating its role in cellular processes and potential therapeutic applications .

Case Study 1: Antiviral Mechanism Exploration

A study focused on the antiviral properties of various pyrimidine derivatives, including 2-cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol, demonstrated significant inhibition of viral replication in vitro. The research employed a series of assays to ascertain the compound's efficacy against specific viral strains, revealing a dose-dependent response that warrants further investigation into its mechanism of action.

Case Study 2: Anticancer Activity Assessment

In a comparative study examining the cytotoxic effects of several pyrimidine derivatives on cancer cell lines, 2-cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol exhibited notable activity against breast cancer cells. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis, indicating that the compound induces cell death through apoptosis pathways.

Data Summary Table

Application AreaFindingsReference
Antiviral ActivityInhibits viral replication in vitro
Anticancer PotentialInduces apoptosis in breast cancer cells
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Receptor Binding StudiesPossible interaction with cellular receptors

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrimidine Derivatives

Compound Name Substituents (Positions) Functional Group Differences Key Properties
2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol 2: Cyclopropyl; 5: Hydroxyethyl; 4: OH Reference compound High anticancer activity; moderate antimicrobial activity
2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol 2: Isopropyl; 5: Methoxyethyl Methoxy vs. hydroxyl at position 5 Reduced solubility; altered receptor affinity
5-Methyl-6-propylpyrimidin-4-ol 5: Methyl; 6: Propyl; 4: OH Propyl at position 6 vs. methyl at 6 Enhanced lipophilicity; weaker hydrogen bonding
5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol 5: Cl; 2: Cyclopropyl; 4: OH Chloro vs. hydroxyethyl at position 5 Increased electrophilicity; potential toxicity
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol 6: Methoxymethyl; 2: Cyclopropyl Methoxymethyl at 6 vs. methyl at 6 Improved metabolic stability

Electronic and Steric Effects

  • Cyclopropyl vs. Phenyl Groups: Replacing the cyclopropyl group with a phenyl moiety (e.g., 6-Methyl-2-phenylpyrimidin-4-ol) increases aromatic stacking interactions but reduces metabolic stability due to bulkier substituents .
  • Hydroxyethyl vs. Thiophene Moieties: The hydroxyethyl group in the target compound improves water solubility, whereas thiophene-containing analogs (e.g., 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol) exhibit stronger anti-inflammatory effects due to aromatic π-π interactions .

Biological Activity

2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol (CAS No. 1341458-20-5) is a pyrimidine derivative with potential biological activity that has garnered interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 194.23 g/mol
  • Structure : The compound features a cyclopropyl group and a hydroxyethyl side chain, which may influence its interaction with biological targets.

The biological activity of 2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is primarily attributed to its ability to interact with various biomolecular targets, potentially including enzymes and receptors involved in metabolic pathways. Similar pyrimidine derivatives have been shown to exhibit antimetabolic properties, influencing cell cycle progression and apoptosis in cancer cells.

Biological Activity Overview

  • Antiproliferative Activity :
    • Research indicates that compounds structurally related to pyrimidines can exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown IC50_{50} values below 10 μM, indicating effective inhibition of tumor cell growth .
    • A study highlighted that similar compounds could lead to DNA alkylation, causing severe DNA damage and subsequent cell cycle arrest in the G2/M phase .
  • Antiviral Activity :
    • Although specific antiviral data for 2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is limited, related compounds have demonstrated efficacy against viruses such as human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). For example, some analogues have shown IC50_{50} values in the micromolar range against these viruses .
  • Enzyme Inhibition :
    • Pyrimidine derivatives are known to inhibit key enzymes involved in nucleotide synthesis, which can lead to reduced proliferation of rapidly dividing cells, such as cancer cells. The specific interactions of 2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol with these enzymes warrant further investigation.

Case Study 1: Antiproliferative Effects

In a recent study examining various pyrimidine derivatives, 2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol was evaluated for its antiproliferative effects on HeLa cells. The compound exhibited notable activity at concentrations lower than 10 μM, suggesting its potential as an anticancer agent .

CompoundCell LineIC50_{50} (μM)
2-Cyclopropyl-5-(2-hydroxyethyl)-6-methylpyrimidin-4-olHeLa<10
Reference Compound AHeLa8.77
Reference Compound BHeLa55.67

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of pyrimidine analogues demonstrated that certain derivatives had potent activity against HCMV and EBV. While specific data for our compound is not available, the structural similarities suggest potential antiviral efficacy .

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